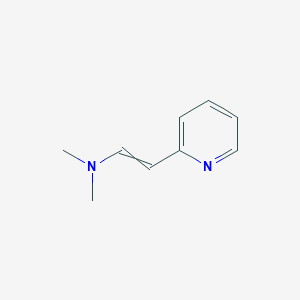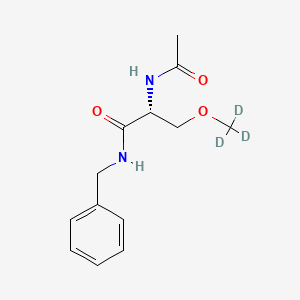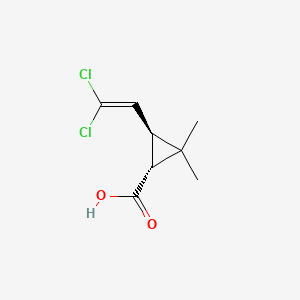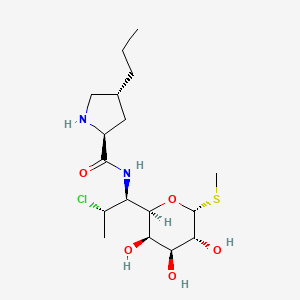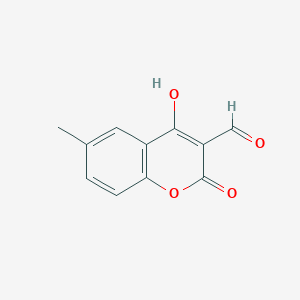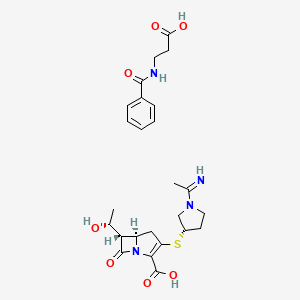
TNPA-methylenedioxy HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TNPA-methylenedioxy HCl: is a chemical compound known for its versatile applications in scientific research. It is characterized by the presence of a methylenedioxy group, which is a functional group consisting of two oxygen atoms connected by a methylene bridge (-O-CH2-O-). This compound is often used in various fields such as chemistry, biology, and medicine due to its unique chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: TNPA-methylenedioxy HCl is used as a reagent in organic synthesis, particularly in the formation of complex molecules with methylenedioxy groups. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of methylenedioxy-containing compounds on biological systems. It is often used in experiments involving enzyme inhibition and receptor binding studies.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals with methylenedioxy groups. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: this compound is used in the production of various industrial chemicals and materials. It is also employed in the development of new materials with specific chemical properties.
Safety and Hazards
The safety data sheet for a compound similar to TNPA-methylenedioxy HCl, 3,4-(Methylenedioxy)phenylacetic acid, indicates that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TNPA-methylenedioxy HCl typically involves the formation of the methylenedioxy bridge. One common method is the reaction of a precursor compound with formaldehyde and a suitable acid catalyst to form the methylenedioxy group. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the precursor compounds are mixed with formaldehyde and an acid catalyst under controlled conditions. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: TNPA-methylenedioxy HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methylenedioxy group can participate in substitution reactions where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of TNPA-methylenedioxy HCl involves its interaction with specific molecular targets and pathways. The methylenedioxy group can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3,4-Methylenedioxyamphetamine (MDA): A compound with similar methylenedioxy group, known for its psychoactive properties.
3,4-Methylenedioxymethamphetamine (MDMA):
3,4-Methylenedioxy-N-benzylcathinone: A compound with similar structural features, used in forensic and toxicological studies.
Uniqueness: TNPA-methylenedioxy HCl is unique due to its specific chemical structure and the presence of the methylenedioxy group, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications makes it a valuable compound in multiple fields.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for TNPA-methylenedioxy HCl involves the condensation of TNPA and methylenedioxyphenylacetone followed by acidification with hydrochloric acid.", "Starting Materials": [ "2,4,6-trinitrophenol (TNPA)", "Methylenedioxyphenylacetone" ], "Reaction": [ "Mix TNPA and methylenedioxyphenylacetone in a solvent such as ethanol", "Add a catalytic amount of acid catalyst such as sulfuric acid", "Heat the mixture under reflux for several hours", "Cool the mixture and add hydrochloric acid to acidify the solution", "Extract the product with a non-polar solvent such as ether", "Wash the organic layer with water and dry over anhydrous magnesium sulfate", "Evaporate the solvent to obtain TNPA-methylenedioxy HCl as a solid" ] } | |
Número CAS |
126874-88-2 |
Fórmula molecular |
C20H19NO3 . HCl |
Peso molecular |
357.84 |
Pureza |
>98% |
Sinónimos |
2-Hydroxy-10,11-methylenedioxy-N-propylnoraporphine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



